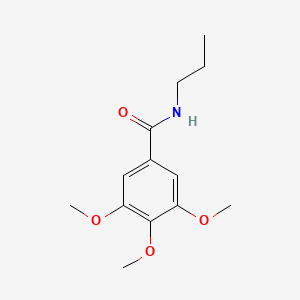![molecular formula C14H20N2O3S B4642152 N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4642152.png)
N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Descripción general
Descripción
N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as NMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a vital role in the regulation of acid-base balance in the body. The synthesis of NMS is a complex process that involves several steps, and it has been an area of active research for many years.
Mecanismo De Acción
NMS acts as a potent inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which can be useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
Biochemical and Physiological Effects:
NMS has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can be useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. It has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NMS in lab experiments is its potent inhibitory effect on carbonic anhydrase. This can be useful in studying the role of this enzyme in various physiological processes. However, one of the limitations of using NMS is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on NMS. One area of research is the development of more potent inhibitors of carbonic anhydrase. Another area of research is the study of the anti-inflammatory and anti-tumor effects of NMS. Finally, there is a need for more research on the potential toxicity of NMS and its long-term effects on the body.
Conclusion:
In conclusion, N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as NMS, is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research. Its synthesis is a complex process that involves several steps, and it has several biochemical and physiological effects. While it has advantages in lab experiments, its potential toxicity limits its use in certain experiments. There are several future directions for research on NMS, including the development of more potent inhibitors of carbonic anhydrase and the study of its anti-inflammatory and anti-tumor effects.
Aplicaciones Científicas De Investigación
NMS has been widely used in scientific research as a potent inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which plays a vital role in the regulation of acid-base balance in the body. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ions, which can be useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
Propiedades
IUPAC Name |
N-[2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-5-9-16(10-11)14(17)12-7-3-4-8-13(12)15-20(2,18)19/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZERLRCMADOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4642072.png)

![N-[1-(4-chlorophenyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4642083.png)
![4-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4642085.png)

![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4642103.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4642111.png)
![({2-[(3,3-diphenylpropyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4642115.png)
![1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4642126.png)

![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4642142.png)
![N-[3-(butyrylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B4642163.png)

